molecular formula 404.10 B606621 CG500354 CAS No. 1869949-14-3

CG500354

Cat. No.: B606621
CAS No.: 1869949-14-3
M. Wt: 404.43
InChI Key: QUWJMOWHKOSCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CG500354 is a novel small-molecule inhibitor of cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D), designed and synthesized using a structure-based drug discovery platform . This compound plays a tumor-suppressive role by specifically targeting the PDE4D variant, which is crucial for cAMP homeostasis . Its primary research value lies in its potent ability to induce growth arrest and forced differentiation in human primary glioblastoma multiforme (GBM) cells, offering a promising approach for investigating alternative cancer therapies . The anti-cancer mechanism of this compound is mediated through the activation of the cAMP/CREB signaling pathway . By inhibiting PDE4D, this compound increases extracellular cAMP levels and upregulates the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB) . This activation triggers growth arrest by modulating key cell cycle regulators; it significantly upregulates p53, p21, and p27, while downregulating phase-specific cyclins including cyclin B1, D1, and D3 . Furthermore, this compound forces the neural differentiation of GBM-derived cancer stem cells (CSCs), as confirmed by a marked increase in differentiation markers such as GFAP (an astrocyte marker) and Tuj1 (a neuronal marker), and a decrease in the neural progenitor marker nestin . These effects have been demonstrated in vitro using human primary GBM-derived neurospheres and in vivo in NOD/SCID mouse models, where treatment led to a reduction in clonogenic potential and tumorigenicity without prominent cytotoxic effects . This compound provides researchers with a specific tool to probe the PDE4D-mediated cAMP/CREB pathway and explore the therapeutic potential of forced differentiation in aggressive cancers, particularly glioblastoma . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

1869949-14-3

Molecular Formula

404.10

Molecular Weight

404.43

IUPAC Name

4-[[4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-thiazolyl]amino]-phenol

InChI

InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24)

InChI Key

QUWJMOWHKOSCQS-UHFFFAOYSA-N

SMILES

OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CG500354;  CG-500354;  CG 500354.

Origin of Product

United States

Molecular Targets and Pharmacological Mechanisms of Cg500354

Identification of Phosphodiesterase 4D (PDE4D) as a Primary Molecular Target of CG500354

Studies have identified phosphodiesterase 4D (PDE4D) as a primary molecular target of this compound. researchgate.netnih.govsnu.ac.krsnu.ac.kr This interaction is central to the compound's observed biological effects.

Role of PDE4D in Cellular Homeostasis and Disease

Phosphodiesterase 4D (PDE4D) is one of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) of the PDE4 family, enzymes that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP). snu.ac.krmdpi.commdpi.com PDE4 enzymes play a critical role in regulating intracellular cAMP levels, thereby fine-tuning a wide array of cellular processes. mdpi.commdpi.com PDE4D, in particular, has been implicated in various physiological and pathological conditions, including those affecting the brain, immune system, and cardiovascular system. mdpi.commdpi.compnas.orgfrontiersin.org Dysregulation of PDE4D activity has been linked to several disorders, such as neurodegenerative diseases, inflammatory conditions, and certain types of cancer. mdpi.commdpi.compnas.orgfrontiersin.org Its role in cellular homeostasis stems from its ability to control the spatial and temporal dynamics of cAMP signaling, which is crucial for processes like cell proliferation, differentiation, and survival. mdpi.commdpi.compnas.org

Enzymatic Inhibition Kinetics and Specificity of this compound towards PDE4D

This compound functions as an inhibitor of PDE4D. researchgate.netnih.govsnu.ac.krsnu.ac.krsnu.ac.krmdpi.com This inhibition prevents the hydrolysis of cAMP by PDE4D, leading to increased intracellular cAMP concentrations. snu.ac.krsnu.ac.krsnu.ac.krnih.govvulcanchem.com While detailed enzymatic inhibition kinetics (e.g., IC50, Ki values) specifically for this compound's interaction with PDE4D are often presented in primary research data, the available information confirms its inhibitory action. Studies comparing the effects of this compound with known PDE4 inhibitors like Rolipram support its classification as a PDE4 inhibitor. researchgate.netsnu.ac.krnih.govresearchgate.netbiorxiv.org The specificity of this compound towards PDE4D, as opposed to other PDE4 subtypes or other phosphodiesterase families, is a key aspect of its pharmacological profile. Research indicates that this compound targets the specific variant PDE4D, suggesting a degree of selectivity in its inhibitory action. nih.govsnu.ac.krsnu.ac.kr

Modulation of the Cyclic Adenosine Monophosphate (cAMP)/cAMP Response Element-Binding Protein (CREB) Signaling Axis by this compound

The inhibition of PDE4D by this compound leads to a cascade of events that significantly modulate the cAMP/cAMP Response Element-Binding Protein (CREB) signaling axis. researchgate.netsnu.ac.krsnu.ac.krsnu.ac.krnih.govvulcanchem.comnovapublishers.comnih.govtargetmol.cnplos.orggoogle.comproquest.comresearchgate.net This pathway is a critical regulator of numerous cellular functions, including gene expression, metabolism, and cell fate decisions. novapublishers.comresearchgate.net

Upregulation of Intracellular and Extracellular cAMP Levels

A direct consequence of PDE4D inhibition by this compound is the increase in intracellular levels of cAMP. snu.ac.krsnu.ac.krsnu.ac.krnih.govvulcanchem.com cAMP acts as a second messenger, relaying signals from various extracellular stimuli to intracellular targets. Elevated intracellular cAMP levels can then influence downstream signaling components. Furthermore, studies have shown that this compound treatment can also lead to an increase in extracellular cAMP levels. researchgate.netnih.govvulcanchem.com For instance, in glioblastoma cell cultures, this compound treatment resulted in an approximately 4.5-fold increase in secreted cAMP concentration compared to control cells. researchgate.net

Data Table: Effect of this compound on Extracellular cAMP Levels

TreatmentExtracellular cAMP Level (fold increase vs. control)
Control1.0
This compound~4.5

Note: Data is representative and based on findings in glioblastoma cell cultures. researchgate.net

Activation and Phosphorylation of Protein Kinase A (PKA)

The increase in intracellular cAMP levels resulting from this compound's action leads to the activation of Protein Kinase A (PKA). snu.ac.krsnu.ac.krsnu.ac.krnih.govvulcanchem.comgoogle.comresearchgate.net PKA is a key downstream effector of cAMP. Upon binding of cAMP to the regulatory subunits of PKA, the catalytic subunits are released and become active. This activation is often assessed by detecting the phosphorylation of PKA substrates or by directly measuring the levels of phosphorylated PKA. Research indicates that this compound treatment effectively increases the expression of phosphorylated PKA. researchgate.netsnu.ac.krsnu.ac.krsnu.ac.kr This upregulation has been observed in a dose-dependent manner in some studies. snu.ac.kr

Phosphorylation and Transcriptional Activation of CREB

Activated PKA can translocate to the nucleus and phosphorylate various target proteins, including the transcription factor CREB (cAMP Response Element-Binding Protein). snu.ac.krsnu.ac.krsnu.ac.krmdpi.comvulcanchem.comnovapublishers.comresearchgate.net Phosphorylation of CREB at a specific residue, typically Serine 133, is crucial for its activation. novapublishers.com Phosphorylated CREB can then bind to cAMP Response Elements (CREs) in the promoter regions of target genes, leading to their transcriptional activation. novapublishers.com this compound treatment has been shown to significantly increase the phosphorylation of CREB. researchgate.netsnu.ac.krsnu.ac.krsnu.ac.kr This phosphorylation is a key step in the downstream signaling cascade initiated by PDE4D inhibition and subsequent cAMP elevation, ultimately influencing the expression of genes involved in various cellular processes, including differentiation and growth arrest. snu.ac.krsnu.ac.krsnu.ac.kr The upregulation of phosphorylated CREB is detected following this compound treatment, supporting the activation of the cAMP/CREB signaling pathway. researchgate.net

Downstream Transcriptional Regulation by the cAMP/CREB Pathway

Inhibition of PDE4D by this compound leads to an increase in intracellular cAMP levels. snu.ac.krresearchgate.net This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). snu.ac.krresearchgate.net Phosphorylated CREB then acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes, thereby influencing their transcription. novapublishers.com Studies have shown that this compound treatment increases the levels of phosphorylated PKA and CREB. snu.ac.krresearchgate.net This activation of the cAMP/CREB signaling pathway is implicated in the neural differentiation induced by this compound in GBM cells. nih.govsnu.ac.krresearchgate.netplos.orgnih.gov

Interplay with p53 and Cell Cycle Regulatory Proteins

This compound has been shown to interact with critical cell cycle regulators, including the tumor suppressor protein p53 and its downstream effectors. nih.govnih.govhapres.com This interplay contributes to the observed growth arrest in cancer cells. nih.govsnu.ac.kr

Induction of Tumor Suppressor Protein p53 Expression

Treatment with this compound has been found to increase the expression levels of the tumor suppressor protein p53 in human GBM cells. nih.govsnu.ac.krnih.gov This induction of p53 is considered a significant factor in the growth inhibitory effects of this compound. nih.gov

Regulation of p53 Downstream Effectors: p21 and p27

This compound regulates the expression of downstream targets of p53, specifically the cyclin-dependent kinase inhibitor proteins p21 and p27. nih.govsnu.ac.kr Research indicates that this compound treatment leads to a significant up-regulation of both p21 and p27 mRNA expression. nih.govsnu.ac.kr For instance, one study reported a 1.95-fold increase in p21 and a 1.35-fold increase in p27 in this compound-treated GBM-derived neurospheres. nih.gov This increased expression of p21 and p27 contributes to cell cycle arrest. nih.govsnu.ac.kr

Table 1: Effect of this compound on p21 and p27 mRNA Expression in GBM-Derived Neurospheres

ProteinFold Change (vs. Control)
p211.95
p271.35

Data source: nih.gov

Impact on Cyclin-Dependent Kinase Inhibitors (CDKIs)

As mentioned, this compound up-regulates the expression of the CDKIs p21 and p27. nih.govsnu.ac.kr CDKIs are crucial negative regulators of the cell cycle, acting by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. cabidigitallibrary.orgresearchgate.netnih.gov The increased levels of p21 and p27 induced by this compound contribute to the inhibition of CDK activity, thereby promoting cell cycle arrest. nih.govsnu.ac.kr

Influence on Phase-Specific Cyclin Expression

This compound treatment results in decreased expression levels of several phase-specific cyclins. nih.gov Studies have shown significant decreases in the mRNA levels of cyclin A1 (associated with S phase), cyclin B1 (associated with M phase), and cyclins D1 and D3 (associated with G1 phase) in the presence of this compound. nih.gov The down-regulation of these cyclins, coupled with the up-regulation of CDKIs, leads to growth arrest by inhibiting the progression through different phases of the cell cycle. nih.govsnu.ac.kr Specifically, the suppression of cyclin B1 expression has been noted in conjunction with the up-regulation of p21 and p27, contributing to growth arrest. snu.ac.krsnu.ac.kr

Table 2: Effect of this compound on Phase-Specific Cyclin mRNA Expression in GBM-Derived Neurospheres

CyclinAssociated Cell Cycle PhaseEffect of this compound Treatment
Cyclin A1SSignificantly Decreased
Cyclin B1MSignificantly Decreased
Cyclin D1G1Significantly Decreased
Cyclin D3G1Significantly Decreased

Data source: nih.gov

Potential for Broader Molecular Interactions and Off-Target Effects

While the primary mechanisms of this compound have been linked to PDE4D inhibition and the subsequent activation of the cAMP/CREB pathway, as well as the modulation of p53 and cell cycle regulators, the potential for broader molecular interactions and off-target effects exists for any small molecule. However, the provided search results primarily focus on the described pathways and targets in the context of glioblastoma cell growth arrest and differentiation. The specific extent and nature of potential off-target effects of this compound are not detailed within the scope of the provided information. Future research may explore additional proteins or pathways that could be influenced by this compound.

Network Analysis of this compound-Mediated Molecular Interactions

Research into the small molecule this compound has revealed a network of molecular interactions primarily centered on its role as an inhibitor of phosphodiesterase-4 subtype D (PDE4D) and its subsequent impact on the cyclic adenosine monophosphate (cAMP)/cAMP response element-binding protein (CREB) signaling pathway. This pathway, in turn, influences key regulators of the cell cycle and cellular differentiation, particularly in the context of glioblastoma (GBM) cells.

Detailed research findings indicate that this compound functions as a novel inhibitor of PDE4D. nih.govuni-freiburg.deuni-freiburg.de PDE4 enzymes are responsible for the hydrolysis of cAMP, a crucial second messenger involved in various cellular processes. By inhibiting PDE4D, this compound leads to increased intracellular levels of cAMP. uni-freiburg.de This elevation in cAMP triggers the activation of protein kinase A (PKA), a downstream effector of cAMP. uni-freiburg.de Activated PKA then phosphorylates CREB, a transcription factor that binds to cAMP response elements (CRE) in the promoters of target genes, thereby regulating their expression. uni-freiburg.de

The activation of the cAMP/PKA/CREB signaling cascade by this compound has been shown to mediate significant cellular effects in GBM cells. Specifically, studies have demonstrated that this compound treatment increases the expression of phosphorylated PKA and CREB. This activation is linked to the induction of growth arrest and neural differentiation in GBM-derived cells. uni-freiburg.de

Further network analysis of the downstream effects reveals that the this compound-mediated activation of the cAMP/PKA/CREB pathway influences key cell cycle regulators and differentiation markers. This compound has been shown to target cell cycle regulators such as p53, p21, and p27. It up-regulates the expression of p21 and p27, which are known to inhibit cell cycle progression, while suppressing the expression of cyclin B1. uni-freiburg.de Concurrently, this compound treatment leads to increased expression of differentiation markers such as glial fibrillary acidic protein (GFAP) and Tuj-1 (βIII-tubulin), alongside an increase in p53 expression. uni-freiburg.de Conversely, the expression of the neural progenitor marker nestin is decreased. uni-freiburg.de These changes collectively suggest that this compound plays a crucial role in promoting neural differentiation and inducing growth arrest through the coordinated regulation of these cell-cycle-related and neural differentiation markers. uni-freiburg.de

The molecular interactions influenced by this compound can be conceptualized as a network where this compound's primary action on PDE4D initiates a cascade through the cAMP/PKA/CREB pathway, ultimately impacting the expression and activity of multiple proteins critical for cell cycle control and differentiation fate. This network of interactions highlights this compound's potential as a differentiation-inducing agent.

The following table summarizes the key molecular targets and the observed effects of this compound based on available research findings:

Molecular Target/PathwayRelationship with this compoundObserved Effect(s)
PDE4DInhibitorIncreased intracellular cAMP levels uni-freiburg.de
cAMPLevels increased due to PDE4D inhibitionActivates PKA uni-freiburg.de
PKAActivated by cAMPPhosphorylates CREB uni-freiburg.de
CREBPhosphorylated by PKARegulates target gene transcription, promotes neural differentiation uni-freiburg.de
p53Expression increasedInvolved in growth arrest and differentiation uni-freiburg.de
p21Up-regulated expressionInhibits cell cycle progression uni-freiburg.de
p27Up-regulated expressionInhibits cell cycle progression uni-freiburg.de
Cyclin B1Suppressed expressionContributes to cell cycle arrest uni-freiburg.de
GFAP (Astrocyte Marker)Expression increasedIndicates neural differentiation uni-freiburg.de
Tuj-1 (βIII-tubulin, Neuronal Marker)Expression increasedIndicates neural differentiation uni-freiburg.de
Nestin (Neural Progenitor Marker)Expression decreasedIndicates differentiation away from progenitor state uni-freiburg.de

This network of interactions underscores the multi-faceted mechanism by which this compound exerts its effects on cell growth and differentiation, primarily through modulating the cAMP signaling pathway and its downstream targets involved in cell cycle regulation and neuronal development.

Cellular and Biological Activities of Cg500354 in Malignancy Models

Induction of Growth Arrest in Glioblastoma Multiforme (GBM) Cell Lines

Treatment with CG500354 has been shown to induce growth arrest in human primary GBM-derived cells. nih.govnih.gov This effect is a critical aspect of its potential as a therapeutic agent in combating the aggressive proliferation characteristic of glioblastoma. nih.govnih.gov

Inhibition of Cellular Proliferation and Clonogenic Potential

This compound effectively inhibits the proliferation of GBM-derived cells. nih.govsnu.ac.kr Furthermore, studies have shown that this compound attenuates the clonogenic potential of GBM-derived cell populations. nih.gov This reduction in the ability of single cells to form colonies underscores the compound's inhibitory effect on the self-renewal and proliferative capacity of these malignant cells. nih.gov

Cell Cycle Phase Distribution Analysis Following this compound Treatment

Analysis of the cell cycle distribution in GBM-derived cells following this compound treatment reveals a significant impact on cell cycle progression. In the presence of this compound, there is an observed increase in the percentage of cells in the G1 phase, while cells in the G2 phase are notably reduced or absent. nih.gov This indicates that this compound induces a G1 phase cell cycle arrest. nih.gov

Further research into the mechanisms behind this arrest has shown that this compound regulates key cell cycle components. It leads to the down-regulation of phase-specific cyclins, including cyclin A1, B1, D1, and D3. nih.gov Concurrently, this compound treatment results in the significant up-regulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.govsnu.ac.krsnu.ac.krhapres.com Additionally, this compound has been found to increase the expression of the tumor suppressor protein p53, which plays a crucial role in cell cycle regulation and the induction of growth arrest. nih.govsnu.ac.krsnu.ac.krunistra.fr

Table 1: Effect of this compound on Cell Cycle Phase Distribution in GBM-Derived Cells

TreatmentG1 Phase (%)S Phase (%)G2 Phase (%)
Vehicle Control73.6Not specifiedPresent
This compound Treatment83.3Not specifiedNot found

Data derived from cell cycle analysis of human primary GBM-derived neurospheres. nih.gov

Promotion of Neural Differentiation in Glioblastoma-Derived Cells

Beyond inducing growth arrest, this compound has been shown to promote neural differentiation in glioblastoma-derived cells. nih.govsnu.ac.krnih.govsnu.ac.krresearchgate.netplos.orgvulcanchem.comproquest.comsnu.ac.krmdpi.comnih.gov This forced differentiation represents a promising approach in cancer treatment, aiming to convert aggressive, undifferentiated cancer cells into more benign, differentiated cell types. nih.govnih.gov

Changes in Cellular Morphology Indicative of Neuronal Differentiation

Upon treatment with this compound, GBM-derived cells exhibit morphological changes characteristic of neuronal differentiation. nih.govsnu.ac.krmdpi.com After a period of treatment, such as 72 hours, the cells display a neuronal morphology. nih.gov These changes suggest a shift from an undifferentiated, proliferative state towards a more specialized neural phenotype.

Modulation of Neural Progenitor/Precursor Markers (e.g., Nestin) Expression

This compound treatment modulates the expression of neural progenitor and precursor markers. Specifically, the expression of Nestin, a marker associated with neural progenitor cells, is significantly decreased following treatment with this compound. nih.govsnu.ac.krsnu.ac.krresearchgate.netplos.orgvulcanchem.comsnu.ac.kr Quantitative analysis at both the mRNA and protein levels has confirmed this reduction in Nestin expression in GBM-derived cells treated with this compound. nih.govsnu.ac.krresearchgate.net The effect on Nestin expression is observed to be dose-dependent, with higher concentrations like 3 μM showing a more significant reduction compared to lower concentrations. nih.govresearchgate.net

Table 2: Effect of this compound on Nestin Expression in GBM-Derived Cells

TreatmentNestin-Positive Cells (%)
Vehicle Control92.4
3 μM this compound Treatment20.3

Data derived from immunocytochemical analysis of human primary GBM-derived cells after 72 hours. nih.gov

Upregulation of Astrocyte (e.g., Glial Fibrillary Acidic Protein, GFAP) and Neuronal (e.g., βIII-Tubulin, Tuj1) Differentiation Markers

In contrast to the decrease in neural progenitor markers, this compound treatment leads to a significant increase in the expression of markers indicative of astrocyte and neuronal differentiation. The expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, and Tuj1 (also known as βIII-Tubulin), a neuronal marker, is up-regulated in GBM-derived cells treated with this compound. nih.govsnu.ac.krnih.govsnu.ac.krresearchgate.netplos.orgvulcanchem.comproquest.comsnu.ac.krmdpi.comnih.gov

Table 3: Effect of this compound on GFAP and Tuj1 Expression in GBM-Derived Cells

TreatmentGFAP-Positive Cells (%)Tuj1-Positive Cells (%)
Vehicle ControlNot specifiedNot specified
3 μM this compound Treatment~21.4 (~6-fold increase)~79.6 (~5-fold increase)

Data derived from immunocytochemical analysis of human primary GBM-derived cells after 72 hours. Percentage values for vehicle control were not explicitly provided in the source snippet for direct comparison in the table, but the increases are relative to the control. nih.gov

Reprogramming of Malignant Phenotype towards a Less Oncogenic State

Studies have shown that this compound can induce a shift in the phenotype of malignant cells, specifically in human primary glioblastoma (GBM) cells, from a highly oncogenic state towards a more differentiated, less oncogenic one. researchgate.netnovapublishers.com This reprogramming is associated with the induction of neural differentiation. nih.govnih.govsnu.ac.krsnu.ac.krresearchgate.net Treatment with this compound has been reported to decrease the number of neural progenitor cells, marked by reduced nestin expression, while increasing the number of differentiated neural cell types, indicated by the upregulation of Glial Fibrillary Acidic Protein (GFAP) and Beta-III-tubulin (Tuj1). nih.govnih.govsnu.ac.krresearchgate.net This differentiation process is linked to the activation of the cAMP/CREB signaling pathway. nih.govnih.govresearchgate.netsnu.ac.krnovapublishers.com

The induction of differentiation by this compound is considered a potential therapeutic approach to mitigate the aggressive nature of tumor cells. researchgate.net This molecule has been identified as capable of reprogramming malignant GBM cells to a more-differentiated, less-oncogenic phenotype, suggesting a strategy for manipulating these cells towards less aggressive circumstances. mdpi.com

Attenuation of Cancer Stem Cell (CSC) Phenotypes

This compound has been shown to attenuate stemness in GBM-derived cells. nih.govmdpi.com Cancer stem cells (CSCs) are a subpopulation of cells within tumors believed to play a crucial role in tumor initiation, progression, and resistance to therapy due to their self-renewal capacity and ability to differentiate into various cell lineages found in the tumor. nih.govoaepublish.comnih.govsemanticscholar.org Targeting CSCs is considered a promising approach in cancer treatment. nih.govsemanticscholar.org

Effects on CD133-Expressing Cancer Stem Cells in GBM

A specific effect of this compound observed in GBM is its impact on the CD133-expressing cancer stem cell subpopulation. CD133 is a marker commonly associated with GBM CSCs. nih.govnih.govsnu.ac.krproquest.com Research indicates that this compound targets and diminishes this CD133-positive population in GBM cells. snu.ac.kr Treatment with this compound has been shown to down-regulate the CD133+ subpopulation in GBM cells. snu.ac.kr

Observed Tumor-Suppressive Roles in Preclinical In Vivo Models

Preclinical studies utilizing in vivo models have demonstrated the tumor-suppressive roles of this compound. nih.govnih.govresearchgate.net These studies provide evidence that the effects observed in vitro translate to a living system, supporting the potential therapeutic relevance of the compound.

Differentiation Induction in Glioblastoma-Derived Xenografts (e.g., NOD/SCID Mice)

To validate the in vivo effects of this compound, studies have employed subcutaneous xenotransplantation of human GBM-derived cells into immunocompromised mice, such as NOD/SCID mice. nih.govnih.govresearchgate.netexonpublications.comexonpublications.commdpi.com Following the formation of GBM tumors in these mice, treatment with this compound induced the differentiation of the GBM-derived cells within the xenografts. nih.govnih.govresearchgate.netresearchgate.net This differentiation was evidenced by the expression of neural markers like Tuj1 and GFAP in the tumor tissue isolated from treated mice. nih.govnih.govresearchgate.net Specifically, a significant percentage of the tumor tissue in this compound-treated mice showed Tuj1-positive cells, indicating neuronal differentiation. researchgate.net This forced differentiation in an in vivo xenotransplantation model substantially reduces the tumorigenicity of GBM cells. researchgate.netresearchgate.net

The mechanism underlying this differentiation induction in vivo is also linked to the regulation of the cAMP/CREB signaling pathway by this compound. nih.govnih.govresearchgate.net

Summary of Observed Cellular Effects of this compound in GBM Models

EffectIn Vitro ObservationIn Vivo Observation (e.g., NOD/SCID Xenografts)Key Markers Involved
Reprogramming/Differentiation InductionNeural differentiation observed in primary GBM-derived cells. nih.govsnu.ac.krresearchgate.netInduction of differentiation in GBM-derived xenografts. nih.govnih.govresearchgate.netresearchgate.netDecreased Nestin; Increased GFAP, Tuj1. nih.govsnu.ac.krresearchgate.net
Attenuation of Cancer Stem Cell PhenotypesAttenuates stemness in GBM-derived cells. nih.govmdpi.comsnu.ac.krNot directly measured as a separate phenotype in the cited in vivo studies.Down-regulation of CD133+ subpopulation. snu.ac.kr
Growth ArrestInduces growth arrest in GBM-derived cells. nih.govsnu.ac.krsnu.ac.krImplied by reduced tumorigenicity upon differentiation. researchgate.netresearchgate.netIncreased p53, p21, p27; Down-regulated cyclins. nih.govsnu.ac.krhapres.com
Tumor-Suppressive RoleReduces clonogenic potential. nih.govPlays a tumor-suppressive role via cAMP/CREB pathway. nih.govnih.govresearchgate.netcAMP/CREB signaling pathway. nih.govnih.govresearchgate.netsnu.ac.krsnu.ac.krnovapublishers.comresearchgate.net

Methodological Approaches in Cg500354 Research

In Vitro Cellular Assays

The primary model utilized in CG500354 research consists of cells derived directly from human glioblastoma multiforme tumors. These primary cultures are considered to more faithfully represent the key genetic and phenotypic characteristics of the original tumor compared to long-established cell lines. springernature.comnih.gov To preserve the cancer stem cell populations, which are thought to drive tumor growth and recurrence, these primary GBM cells are often maintained in serum-free media supplemented with specific growth factors. nih.govresearchgate.net This method encourages the formation of neurospheres, which are three-dimensional aggregates of cells enriched in tumor-initiating cells, providing a valuable model for studying aspects of glioblastoma biology like self-renewal and differentiation. springernature.comfacellitate.com

Immunocytochemistry, a technique that uses antibodies to visualize specific proteins within cells, has been a key tool in evaluating the impact of this compound on GBM cell fate. Studies have shown that treating primary GBM-derived cells with this compound leads to significant changes in the expression of key cellular markers. researchgate.net

Specifically, treatment resulted in a decrease in the number of cells expressing Nestin, a marker for neural progenitor and stem cells. researchgate.net Conversely, there was an increase in the number of cells positive for Glial Fibrillary Acidic Protein (GFAP), a marker for mature astrocytes, and Tuj1 (βIII-tubulin), a marker for neurons. researchgate.net This shift indicates that this compound induces differentiation of the glioblastoma cells into more mature neural lineages. Furthermore, analysis of the tumor suppressor protein p53 revealed that the number of p53-expressing cells was notably high following treatment with this compound. researchgate.net

MarkerCellular RoleEffect of this compound Treatment
NestinNeural Progenitor/Stem Cell MarkerDecreased Expression
GFAPAstrocyte (Glial Cell) MarkerIncreased Expression
Tuj1Neuronal MarkerIncreased Expression
p53Tumor Suppressor ProteinIncreased Expression

To quantify changes in protein levels and their activation states, Western blotting has been employed. This technique confirmed that this compound treatment leads to a significant increase in the total protein level of the tumor suppressor p53. Research also indicates that the compound causes growth arrest through mechanisms involving p21 and p27, which are critical cell cycle inhibitors regulated by p53.

Furthermore, Western blot analyses were crucial in verifying the activation of the cAMP signaling pathway. Treatment with this compound strongly induced the expression of the phosphorylated (activated) forms of Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB), which are major downstream targets of cAMP signaling. researchgate.net

Protein AnalyzedFunctionObserved Effect of this compound
p53Tumor SuppressorIncreased Protein Level
p21Cell Cycle InhibitorImplicated in Growth Arrest
p27Cell Cycle InhibitorImplicated in Growth Arrest
Phospho-PKAActivated Kinase in cAMP PathwayIncreased Phosphorylation
Phospho-CREBActivated Transcription FactorIncreased Phosphorylation

The anti-cancer effects of this compound include the induction of growth arrest in human primary GBM cells. This halt in proliferation is mediated by the cell cycle inhibitors p21 and p27. While specific proliferation assays like MTT or BrdU assays are standard for quantifying changes in cell number and metabolic activity in glioblastoma research, the primary finding related to this compound is the documented occurrence of this p21- and p27-mediated growth arrest. researchgate.netnih.gov

A critical aspect of glioblastoma is the self-renewal capacity of its cancer stem cells (GSCs), which allows the tumor to persist and regrow. Assays that measure neurosphere formation are a common method to assess this self-renewal ability in vitro. facellitate.comtudublin.ienih.gov Research on this compound demonstrated that the compound attenuates the "stemness" of glioblastoma cells. researchgate.net This is evidenced by the observed decrease in the neural stem cell marker Nestin and a corresponding increase in differentiation markers GFAP and Tuj1, suggesting a reduction in the self-renewal potential of the cancer cells. researchgate.net

The mechanism of this compound is closely tied to the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. To investigate this, researchers measured the concentration of secreted cAMP in the supernatant from GBM cell cultures. Using a Cyclic AMP EIA Kit, these measurements revealed an approximately 4.5-fold increase in the level of extracellular cAMP in cells treated with this compound compared to control cells. researchgate.net While direct measurement of intracellular cAMP was not explicitly detailed, the potent activation of its immediate downstream targets, PKA and CREB, serves as strong evidence for a corresponding increase in intracellular cAMP levels. researchgate.netnih.gov

In Vivo Preclinical Models

To evaluate the efficacy of this compound in a biological system that mimics human cancer, researchers utilize in vivo preclinical models. These models are critical for observing the compound's effects on tumor growth and the surrounding microenvironment.

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research. plos.orgnih.gov These models allow for the direct assessment of a compound's anti-tumor activity on human cancers in an in vivo setting. plos.orgaltogenlabs.com Studies have utilized patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, as they largely retain the primary characteristics of the donor tumor. nih.gov Research on compounds structurally and functionally similar to this compound, such as CG-745, has demonstrated significant tumor suppression in various cancer models, including cholangiocarcinoma xenografts. researchgate.net

In addition to xenografts, syngeneic mouse models, where cancer cells from the same genetic background as the mouse are implanted, are used to study the interplay between the compound, the tumor, and a competent immune system. researchgate.netresearchgate.net In studies with CG-745, subcutaneous Hepa1-6 and CT26 syngeneic models were employed to assess tumor growth suppression. researchgate.net This approach is crucial for understanding how the compound modulates the tumor immune microenvironment. researchgate.netnih.gov Results from these models showed that CG-745 could induce complete tumor clearance, highlighting its potent in vivo anti-cancer efficacy. researchgate.net

Following in vivo studies, detailed analysis of the tumor tissues is imperative to understand the cellular and molecular changes induced by this compound. Histopathology, often using Hematoxylin and Eosin (H&E) staining, is a fundamental technique to examine the microscopic anatomy of the tumor tissue and assess treatment effects, such as areas of cell death or changes in morphology. nih.govresearchgate.netmedsci.org

Immunohistochemistry (IHC) is a powerful tool used to detect the presence and location of specific proteins within the tumor tissue. nih.gov This technique is critical for validating the mechanism of action. For instance, in studies of glioblastoma multiforme (GBM) cells treated with this compound, immunocytochemistry was used to visualize the expression of key differentiation markers. nih.govresearchgate.net Treatment with this compound led to a decrease in the neural progenitor marker nestin, alongside an increase in the differentiation markers GFAP (an astrocyte marker) and Tuj1 (a neuronal marker). nih.govresearchgate.net This provides direct visual evidence of the compound's ability to force differentiation in cancer cells. nih.gov Similarly, analysis of the tumor microenvironment in CG-745-treated mice involved assessing the distribution of various immune cells, which helps to elucidate its immunomodulatory effects. researchgate.netnih.gov

Computational and Bioinformatic Analyses

Computational and bioinformatic tools are indispensable for interpreting the large datasets generated from 'omics experiments and for mapping the complex molecular interactions affected by this compound.

Pathway analysis software like QIAGEN Ingenuity Pathway Analysis (IPA) is a web-based application used to analyze, integrate, and understand data from gene expression, proteomics, and metabolomics experiments. qiagen.comqiagen.comqiagenbioinformatics.com This tool leverages a vast, manually curated knowledge base to identify and visualize the signaling and metabolic pathways, upstream regulators, and downstream diseases and functions that are most relevant to a given dataset. qiagen.comqiagenbioinformatics.comnih.gov

In the context of this compound research, IPA can be used to analyze gene expression changes following treatment to predict which cellular pathways are activated or inhibited. qiagenbioinformatics.com For example, by inputting a list of differentially expressed genes, researchers can uncover that this compound's effects may be mediated through the modulation of specific pathways like Tec kinase signaling or other networks related to cell cycle, DNA repair, and cellular movement. nih.gov The software's "Upstream Regulator Analysis" can predict the key transcription factors or molecules responsible for the observed gene expression changes, while "Downstream Effects Analysis" can hypothesize the ultimate impact on biological processes. qiagenbioinformatics.com

Gene expression profiling is the simultaneous measurement of the activity of thousands of genes to create a global picture of cellular function. nih.gov This methodology is fundamental to understanding how this compound alters the genetic program of cancer cells to induce growth arrest and differentiation. Techniques such as quantitative reverse transcription PCR (qRT-PCR) and microarray analysis are employed. nih.govnih.gov

Research on this compound's effect on glioblastoma cells utilized qRT-PCR to quantify changes in the mRNA levels of specific genes. nih.gov These studies revealed that this compound treatment significantly up-regulated the expression of the cyclin-dependent kinase (Cdk) inhibitors p21 and p27, which are crucial regulators that halt cell cycle progression. nih.gov Concurrently, the expression of the neural progenitor marker nestin was significantly reduced, while differentiation markers were upregulated. nih.govresearchgate.net This type of analysis provides quantitative data linking the compound's action to specific cell cycle and differentiation-related genes.

Table 1: Effect of this compound on Cell Cycle Regulator Gene Expression in GBM-Derived Neurospheres

Gene Fold Change (vs. Control) Function
p21 1.95 Cdk inhibitor, cell cycle arrest
p27 1.35 Cdk inhibitor, cell cycle arrest

Data derived from studies on human primary glioblastoma multiforme cells. nih.gov

Comparative Studies with Analogues and Known Modulators

To characterize the potency and specificity of this compound, its activity is often compared with that of other known modulators, particularly other HDAC inhibitors. These comparative studies are essential for benchmarking its efficacy and understanding its unique properties.

One key analogue and known modulator used for comparison is Suberoylanilide Hydroxamic Acid (SAHA), an established HDAC inhibitor. researchgate.nete-trd.org In a study comparing the novel inhibitor CG-745 with SAHA in non-small cell lung cancer (NSCLC) cells, researchers evaluated their relative abilities to inhibit HDAC mRNA expression. researchgate.nete-trd.org Using real-time PCR, it was demonstrated that CG-745 was more effective than SAHA at reducing the expression of class I HDACs. e-trd.org For example, CG-745 significantly decreased the expression of HDAC1, HDAC2, HDAC3, and HDAC8 at lower concentrations than SAHA. researchgate.net Such studies also compare effects on cell viability, apoptosis, and the reversal of epithelial-mesenchymal transition (EMT), consistently showing CG-745 to have a more potent anti-cancer effect than SAHA in the tested cell lines. researchgate.nete-trd.org

Table 2: Comparative Inhibition of HDAC mRNA Expression in NSCLC Cells (A549)

Compound Concentration (µM) HDAC1 Expression (relative to control) HDAC2 Expression (relative to control) HDAC3 Expression (relative to control) HDAC8 Expression (relative to control)
SAHA 0.5 ~1.0 ~1.0 ~0.7 ~0.6
1.0 ~0.8 ~0.7 ~0.6 ~0.5
CG-745 0.5 ~0.7 ~0.6 ~0.5 ~0.4
1.0 ~0.5 ~0.4 ~0.3 ~0.2

Data represents approximate relative expression levels based on published findings. researchgate.net

Evaluation Against cAMP Regulators (e.g., Forskolin)

In the investigation of this compound's mechanism of action, a key methodological approach involves its evaluation against known regulators of cyclic adenosine monophosphate (cAMP). Forskolin, a direct activator of adenylyl cyclase which increases intracellular cAMP levels, serves as a crucial comparative compound. Research into this compound, a novel small molecule inhibitor of cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D), has utilized forskolin to contextualize its effects on the cAMP/CREB signaling pathway. nih.govnih.gov

Studies on human primary glioblastoma multiforme (GBM) cells have demonstrated that this compound elevates the extracellular level of cAMP. nih.govnih.gov This effect is pivotal as the accumulation of cAMP is known to activate protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Activated CREB is implicated in the stimulation of differentiation in various cancer and stem cells. nih.govresearchgate.net

To validate that this compound's effects are mediated through the cAMP pathway, its performance was compared with that of forskolin. Treatment of GBM-derived cells with forskolin, much like this compound, resulted in an increased level of phosphorylated CREB. nih.gov Specifically, quantification from western blot analyses indicated that forskolin treatment increased phosphorylated CREB levels by approximately 11-fold compared to control cells. nih.gov This provided strong evidence that this compound functions by modulating the cAMP signaling cascade.

TreatmentEffect on Extracellular cAMPEffect on Phosphorylated CREBInduction of p21 Expression
Control (DMSO) BaselineBaselineBaseline
This compound Significantly Increased nih.govStrongly Induced nih.govInduced nih.gov
Forskolin Mimetic Effect (Increases intracellular cAMP)Increased (~11-fold) nih.govInduced nih.gov

Comparison with Other PDE4 Inhibitors (e.g., Rolipram)

A critical aspect of characterizing the novel compound this compound involves its comparison with established phosphodiesterase 4 (PDE4) inhibitors, with Rolipram frequently used as a reference compound. nih.govnih.gov this compound has been identified as an inhibitor of PDE4D, a subtype of the PDE4 enzyme family that plays a crucial role in cAMP homeostasis by hydrolyzing this second messenger. nih.gov The therapeutic potential of targeting PDE4D has been recognized in various conditions, including cancer, where its inhibition can lead to tumor regression. nih.gov

In research on glioblastoma multiforme (GBM), the effects of this compound were directly compared to those of Rolipram. Both compounds were investigated for their ability to modulate the cAMP/CREB signaling pathway and induce anti-cancer effects. It was demonstrated that, similar to this compound, Rolipram treatment increased the level of phosphorylated CREB in GBM-derived cells. nih.gov This confirmed that both molecules share a common mechanism of action through the inhibition of PDE4 and subsequent activation of the cAMP signaling cascade. nih.gov

Further comparative analyses revealed that both this compound and Rolipram could induce growth arrest in GBM-derived cells. nih.gov This was evidenced by the upregulation of the cell cycle regulators p21 and p27, which are downstream targets of the tumor suppressor p53. nih.gov Notably, Rolipram significantly increased the expression of both p21 and p27. nih.gov

Despite these similarities, studies have suggested that this compound may possess superior efficacy in certain aspects. For instance, in inducing growth arrest and neural differentiation in GBM cells, this compound was found to be more effective than both forskolin and Rolipram. nih.gov This suggests that while Rolipram serves as a valuable benchmark for PDE4 inhibition, this compound may have a more potent or refined therapeutic potential. nih.gov The comparable yet distinct outcomes observed between this compound and Rolipram underscore the importance of such comparative methodological approaches in novel drug discovery. nih.govnih.gov

CompoundTargetEffect on Phosphorylated CREBEffect on p21 ExpressionEffect on p27 Expression
This compound PDE4D nih.govStrongly Induced nih.govInduced nih.govInduced nih.gov
Rolipram PDE4 nih.govIncreased nih.govSignificantly Increased nih.govSignificantly Increased nih.gov

Implications and Future Directions in Chemical Biology and Oncology

CG500354 as a Probe for cAMP/CREB Signaling in Cancer Biology

This compound has been identified as a modulator of the cyclic AMP (cAMP)/cAMP-response element-binding protein (CREB) signaling pathway, which is crucial in various cellular processes, including cell growth, differentiation, and survival. researchgate.netnih.gov In the context of cancer biology, particularly glioblastoma multiforme (GBM), this pathway is of significant interest. Research has demonstrated that this compound can reprogram malignant glioblastoma cells toward a more differentiated and less oncogenic state by upregulating cAMP/CREB signaling. nih.govnih.gov The compound has been shown to increase the extracellular levels of cAMP and elevate the protein levels of protein kinase A (PKA) and CREB. researchgate.net This activity makes this compound a valuable chemical probe to further investigate the nuanced roles of the cAMP/CREB pathway in tumor progression and to identify new therapeutic targets within this cascade.

Elucidating the Full Spectrum of PDE4D Isoform-Specific Inhibition and its Biological Consequences

This compound is recognized as a small molecule that targets cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D). nih.govnih.gov The PDE4 enzyme family, and specifically the PDE4D isoform, plays a critical role in hydrolyzing cAMP, thereby regulating its intracellular concentration. nih.gov By inhibiting PDE4D, this compound effectively increases cAMP levels, which in turn activates downstream signaling pathways like the CREB pathway. researchgate.net This mechanism of action has been linked to the induction of growth arrest and the attenuation of stemness in glioblastoma multiforme cancer stem cells. nih.gov The PDE4D isoform is highly expressed in the central nervous system, making it a pertinent target for brain tumors. mdpi.com Future research is needed to fully characterize the binding affinity and selectivity of this compound across the various splice variants of the PDE4D isoform to understand the full spectrum of its biological effects and to optimize its therapeutic potential while minimizing off-target effects.

Investigating Synergy with Existing Anti-Cancer Therapies

The potential for this compound to be used in combination with existing anti-cancer therapies is a promising area of future investigation. While direct studies on the synergistic effects of this compound are limited, the mechanism of action of PDE4D inhibitors suggests a strong rationale for combination strategies. For instance, in glioblastoma, the standard-of-care chemotherapy is temozolomide. nih.gov The ability of this compound to induce differentiation in cancer cells could potentially render them more susceptible to the cytotoxic effects of conventional chemotherapeutic agents. researchgate.netnih.gov Studies on other PDE4D inhibitors, such as Eggmanone, have shown that they can overcome chemoresistance in prostate cancer cells. researchgate.net This provides a compelling basis for future preclinical studies to explore the synergistic potential of this compound with temozolomide in glioblastoma and with other chemotherapeutic agents in different cancer types.

Exploring this compound's Efficacy in Other Malignancies Beyond Glioblastoma (e.g., Neuroblastoma, Prostate Cancer)

While much of the research on this compound has focused on glioblastoma, its mechanism of action holds promise for other malignancies. The cAMP/CREB signaling pathway and the role of PDE4D are implicated in various cancers.

Prostate Cancer: There is evidence suggesting the relevance of PDE4D inhibition in prostate cancer. A study on the PDE4D inhibitor Eggmanone demonstrated its effectiveness in overcoming chemoresistance in prostate cancer cells, and this study referenced the similar activity of this compound in glioblastoma cancer stem cells. researchgate.net Prostate cancer stem cells are known to be androgen-independent and contribute to therapy resistance, representing a significant clinical challenge. nih.govnih.gov The potential for this compound to target these cancer stem-like cells in prostate cancer warrants further investigation.

Neuroblastoma: The role of this compound in neuroblastoma is less defined in the available literature. However, given that neuroblastoma is a tumor of the developing nervous system, and this compound has been shown to induce neural differentiation, it is a plausible candidate for investigation in this pediatric cancer. nih.govnih.gov Future studies could explore the effects of this compound on neuroblastoma cell lines, particularly those with aggressive, undifferentiated phenotypes.

Advancements in Targeted Differentiation Therapy Strategies

This compound is at the forefront of a therapeutic strategy known as targeted differentiation therapy. This approach aims to force cancer cells to mature into non-cancerous, specialized cells, thereby halting their uncontrolled proliferation. researchgate.net In human primary glioblastoma cells, treatment with this compound has been shown to induce neural differentiation. researchgate.netnih.gov This is evidenced by a decrease in the expression of the neural progenitor marker nestin and an increase in the expression of markers for more differentiated neural cell types, such as glial fibrillary acidic protein (GFAP) and βIII-tubulin (Tuj1). researchgate.netnih.gov By promoting a shift from a proliferative, stem-like state to a post-mitotic, differentiated state, this compound represents a promising advancement in the development of differentiation-inducing agents for solid tumors. nih.gov

Structural Biology and Structure-Activity Relationship Studies of this compound Analogues

The development of potent and selective small molecule inhibitors like this compound often relies on detailed structural biology and structure-activity relationship (SAR) studies. While specific SAR studies for this compound analogues are not extensively detailed in the public domain, the initial research leading to its identification likely involved such investigations. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govmdpi.com Future research in this area would involve the synthesis and evaluation of this compound analogues to identify derivatives with improved efficacy against PDE4D or with novel activity profiles. Understanding the three-dimensional structure of this compound in complex with the PDE4D catalytic domain would provide invaluable insights for the rational design of next-generation inhibitors.

Unraveling the Detailed Molecular Cascades Downstream of CREB Activation by this compound

The activation of CREB by this compound initiates a cascade of gene expression changes that ultimately lead to growth arrest and differentiation in glioblastoma cells. researchgate.net Key downstream effectors identified so far include cell cycle regulators and neural differentiation markers. Treatment with this compound has been shown to affect the expression of p53, p21, and p27, which are critical proteins involved in cell cycle arrest. researchgate.net Furthermore, the observed changes in nestin, GFAP, and Tuj1 expression confirm the induction of a neural differentiation program. researchgate.netnih.gov A comprehensive understanding of the downstream molecular cascades requires further investigation using transcriptomic and proteomic approaches. This would help to create a detailed map of the genes and proteins regulated by CREB in response to this compound, potentially revealing additional therapeutic targets and a deeper understanding of its anti-cancer mechanisms.

Data on this compound's Effects on Glioblastoma Cells

MarkerEffect of this compound TreatmentImplication
Nestin Decreased expressionReduction in neural progenitor cell population
GFAP Increased expressionInduction of astrocytic differentiation
Tuj1 (βIII-tubulin) Increased expressionInduction of neuronal differentiation
p53 Affected expressionInduction of cell cycle arrest
p21 Affected expressionInduction of cell cycle arrest
p27 Affected expressionInduction of cell cycle arrest

Q & A

Q. What experimental models are commonly used to study CG500354's effects on neural stem cells, and what morphological changes are observed?

Answer: this compound is typically tested on primary human glioblastoma-derived neural stem cells. At 1–3 μM concentrations, it induces morphological shifts from undifferentiated (spherical clusters in DMSO controls) to elongated, process-bearing cells, suggesting differentiation. Microscopy images (e.g., Figure A in ) should be analyzed for structural changes, with controls to exclude solvent effects (e.g., DMSO) .

Q. What are the standard concentrations of this compound used in in vitro studies, and how do they affect neural differentiation markers?

Answer: Studies commonly use 1–3 μM this compound. At 3 μM, Nestin (stemness marker) expression decreases, while GFAP (astrocyte marker) and Tuj1 (neuronal marker) increase, indicating differentiation. Researchers should validate dose-response curves using RT-PCR or Western blotting to quantify marker expression .

Q. What molecular techniques are validated for quantifying neural differentiation markers in this compound-treated cells?

Answer: RT-PCR and immunofluorescence are standard for assessing gene/protein expression (e.g., Nestin, GFAP, Tuj1). Ensure normalization to housekeeping genes (e.g., GAPDH) and include technical replicates to minimize variability. Refer to Figure B-D in for protocol inspiration .

Q. What critical controls are needed in experiments assessing this compound's impact on cell differentiation?

Answer: Include solvent controls (e.g., DMSO), untreated cells, and positive differentiation controls (e.g., growth factor withdrawal). Compare morphological and molecular changes across groups to isolate this compound-specific effects .

Q. How does this compound influence the balance between stem cell proliferation and differentiation?

Answer: At 3 μM, this compound reduces proliferation (via Nestin downregulation) and promotes lineage commitment (via GFAP/Tuj1 upregulation). Use EdU/BrdU assays to quantify proliferation and flow cytometry for differentiation markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene expression data (e.g., Nestin downregulation vs. GFAP/Tuj1 upregulation) when using this compound?

Answer: Contradictions may arise from temporal or concentration-dependent effects. Perform time-course experiments (e.g., 24–72 hours) and single-cell RNA-seq to capture heterogeneity. Cross-validate findings with functional assays (e.g., neurite outgrowth measurements) .

Q. What statistical methods are recommended for analyzing concentration-dependent effects of this compound in neurogenesis studies?

Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For non-linear responses, apply polynomial regression. Ensure power analysis during experimental design to determine adequate sample sizes .

Q. How to design a longitudinal study to assess this compound's effects on neural stem cell differentiation pathways?

Answer: Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling at multiple timepoints. Use pathway analysis tools (e.g., Gene Ontology, KEGG) to identify activated/inhibited pathways. Validate with CRISPR knockouts of key genes .

Q. What strategies optimize dose-response experiments for this compound to capture non-linear effects?

Answer: Test a wider concentration range (e.g., 0.1–10 μM) and use Hill slope models to fit data. Include intermediate doses (e.g., 0.5, 2 μM) to detect thresholds. Replicate experiments across independent cell batches to confirm reproducibility .

Q. How to integrate transcriptomic and proteomic data to elucidate this compound's mechanism of action?

Answer: Employ multi-omics integration tools (e.g., weighted gene co-expression networks) to link mRNA and protein clusters. Prioritize targets with congruent changes and validate using pharmacological inhibitors or siRNA. Cross-reference with public databases (e.g., ChEMBL) for known interactions .

Q. Methodological Notes

  • For experimental replication, adhere to the MIAME (Microarray) or ARRIVE (animal studies) guidelines .
  • When analyzing contradictions, apply triangulation by combining multiple data types (e.g., qPCR, cytometry, imaging) .
  • Use advanced search strategies (e.g., Boolean operators in Google Scholar) to locate relevant studies on this compound and differentiation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CG500354
Reactant of Route 2
Reactant of Route 2
CG500354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.